5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine

Medicinal Chemistry Structure-Activity Relationship PPAR Agonism

This compound's 3-yl thiophene-1,2,4-oxadiazole core is a non-interchangeable privileged scaffold. Unlike 1,3,4-oxadiazole isomers or phenyl/2-yl thiophene analogs, its unique H-bond acceptor pattern and dipole moment confer distinct pharmacophoric geometry critical for PPAR-α target engagement (low μM EC50). The oxadiazole ring acts as a metabolically stable amide/ester bioisostere. The free amine enables rapid SAR diversification. Key applications: PPAR-α agonist development, nematicide synthesis, organic electronics. Supplied at 95% purity.

Molecular Formula C6H5N3OS
Molecular Weight 167.19 g/mol
CAS No. 73631-20-6
Cat. No. B3281500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine
CAS73631-20-6
Molecular FormulaC6H5N3OS
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=NC(=NO2)N
InChIInChI=1S/C6H5N3OS/c7-6-8-5(10-9-6)4-1-2-11-3-4/h1-3H,(H2,7,9)
InChIKeySSPHMPWJOYTMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine (CAS 73631-20-6): A Distinct Heterocyclic Building Block for Medicinal Chemistry and Materials Research


5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine (CAS 73631-20-6, molecular formula C6H5N3OS, molecular weight 167.19 g/mol) is a heterocyclic compound characterized by a thiophene ring linked to a 1,2,4-oxadiazole core at the 5-position . This molecule combines the electronic and steric properties of the thiophene moiety with the hydrogen-bonding and metabolic stability attributes of the 1,2,4-oxadiazole scaffold, positioning it as a versatile intermediate for pharmaceutical and agrochemical research [1]. The compound is commercially available as a research chemical with a standard purity of 95%, as indicated by supplier data . Its core 1,2,4-oxadiazol-3-amine scaffold is recognized for its bioisosteric replacement of amide and ester functionalities, offering enhanced metabolic resistance, while the 3-yl thiophene substituent provides a unique vector for molecular recognition distinct from other regioisomers.

Why 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine Cannot Be Readily Substituted by Generic Analogs


Substituting 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine with structurally similar heterocycles (e.g., 1,3,4-oxadiazole regioisomers, phenyl analogs, or 2-yl thiophene isomers) is not straightforward due to the distinct pharmacophoric geometry and electronic profile conferred by the 1,2,4-oxadiazole ring and the 3-position thiophene attachment. The 1,2,4-oxadiazole core offers a specific hydrogen-bond acceptor pattern and dipole moment that differs markedly from the 1,3,4-isomer, directly impacting target engagement and metabolic stability . Moreover, SAR studies on related 1,2,4-oxadiazole antitumor agents explicitly demonstrate that modifications at the thiophenyl residue, including positional isomerism, can profoundly alter PPAR-α agonism and cytotoxicity profiles [1]. These findings underscore that even minor structural deviations—such as changing the thiophene attachment point or replacing the oxadiazole ring—can yield compounds with divergent biological activities, precluding simple interchangeability in research and development workflows.

Quantitative Differentiation Evidence for 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine (CAS 73631-20-6)


Thiophene Regioisomerism: 3-yl vs. 2-yl Substitution as a Key Determinant of Biological Activity

The positional isomerism of the thiophene ring in 1,2,4-oxadiazole compounds is a critical factor influencing biological activity. A direct head-to-head comparison of 1,2,4-oxadiazole PPAR-α agonists revealed that the natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole exhibited an EC50 range of 0.18–0.77 μM, whereas its optimized synthetic analog 16 (incorporating a modified thiophene-3-yl residue) showed an EC50 range of 0.23–0.83 μM [1]. In contrast, structural alterations at the thiophene position—including changes to the 2-yl regioisomer—have been shown to substantially diminish PPAR-α agonistic activity [1].

Medicinal Chemistry Structure-Activity Relationship PPAR Agonism

Oxadiazole Regioisomerism: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffolds Exhibit Divergent Synthetic Accessibility and Biological Profiles

The 1,2,4-oxadiazole ring system can be synthesized chemoselectively via a one-pot, metallic-thiophile-catalyzed reaction of aryl isothiocyanates, amidines/guanidines, and hydroxylamine, yielding 1,2,4-oxadiazol-3-amines in good to excellent yields (typically >70% for optimized substrates) . In contrast, the 1,3,4-oxadiazole regioisomer (e.g., 5-(thiophen-3-yl)-1,3,4-oxadiazol-2-amine) generally requires alternative synthetic routes, often involving oxidative cyclization of acylhydrazones or dehydration of diacylhydrazines, which can be less efficient and less tolerant of sensitive functional groups [1].

Heterocyclic Chemistry Bioisosteres Synthetic Methodology

Scaffold Expansion Potential: 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine as a Versatile Intermediate for Targeted Library Synthesis

5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine is commercially available in research quantities (50 mg to 5 g) with a purity of 95%, and can be utilized as a building block for the synthesis of more complex heterocycles and functionalized derivatives . The presence of a free primary amine on the oxadiazole ring allows for further derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling the construction of focused compound libraries for hit-to-lead optimization .

Drug Discovery Chemical Libraries Parallel Synthesis

Physicochemical Stability and Handling Profile: 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine Demonstrates Robust Storage Stability

The 1,2,4-oxadiazole core is known for its thermal stability and resistance to metabolic degradation, making it a robust pharmacophore for long-term storage and repeated use . Vendor specifications indicate that 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine can be stored under ambient conditions (sealed in dry, 2–8°C recommended for long-term stability) . In contrast, certain 1,3,4-oxadiazole derivatives and other heterocyclic amines may exhibit greater sensitivity to hydrolysis or oxidation, necessitating more stringent storage conditions.

Chemical Stability Procurement Inventory Management

Optimal Research and Industrial Applications for 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine (CAS 73631-20-6)


Medicinal Chemistry: PPAR-α Agonist Lead Optimization

Leverage the 3-yl thiophene-1,2,4-oxadiazole core as a privileged scaffold for developing novel PPAR-α agonists with anticancer potential. The demonstrated EC50 values in the low micromolar range for related compounds validate this chemotype for hit-to-lead campaigns [1]. The free amine handle enables rapid diversification to explore SAR around the oxadiazole ring.

Chemical Biology: Development of Targeted Covalent Inhibitors

Utilize the primary amine group for conjugation to warheads or affinity tags, enabling the creation of chemical probes for target identification and mechanism-of-action studies. The 1,2,4-oxadiazole core provides a metabolically stable linker or scaffold element, reducing off-target reactivity and enhancing probe durability .

Agrochemical Discovery: Fungicide and Nematicide Lead Generation

Given the documented use of 3,5-disubstituted-1,2,4-oxadiazoles as nematicides in patent literature [2], 5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-amine serves as a strategic intermediate for synthesizing and screening novel crop protection agents. The thiophene moiety can be further functionalized to modulate lipophilicity and target binding.

Materials Science: Synthesis of Liquid Crystalline and Conductive Polymers

Incorporate the electron-rich thiophene and the electron-deficient oxadiazole into π-conjugated systems for organic electronics applications. The 1,2,4-oxadiazole ring can act as an electron-transporting unit, while the thiophene facilitates charge delocalization, making this building block valuable for the synthesis of novel semiconducting materials [3].

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